Cas no 119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol)

1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol structure
119295-34-0 structure
Product Name:1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
CAS-nummer:119295-34-0
MF:C25H20Cl3N3O6
MW:564.801803588867
CID:162870
PubChem ID:3082960
Update Time:2025-04-19

1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
    • 5-chloro-2-(2,4-dichlorophenoxy)phenol,2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
    • Kliostom
    • 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
    • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate - 5-chloro-2-(2,4-dichlorophenoxy)phenol (1:1)
    • 2-Mehyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
    • 119295-34-0
    • DTXSID20152398
    • 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
    • 5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
    • 2-Methyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
    • Inchi: 1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H
    • InChI-sleutel: KSKYQBBQGSJTKF-UHFFFAOYSA-N
    • LACHT: ClC1C=C(C=CC=1OC1C=CC(=CC=1O)Cl)Cl.O(C(C1C=CC=CC=1)=O)CCN1C(=CN=C1C)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 563.042
  • Monoisotopische massa: 563.041769
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 604
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 119

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: 487.7°Cat760mmHg
  • Vlampunt: 248.7°C
  • PSA: 116.72
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd